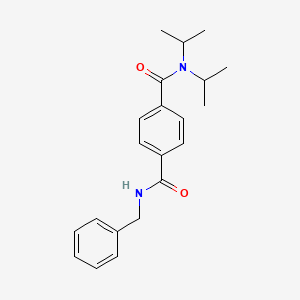

N'-benzyl-N,N-diisopropylterephthalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N'-benzyl-N,N-diisopropylterephthalamide often involves complex reactions and methodologies. For example, a novel rearrangement aromatization of benzo[c]oxepine has been utilized for the synthesis of substituted naphthalenes, demonstrating the potential for innovative approaches in synthesizing complex organic compounds (Wang et al., 2012). Additionally, the triflic acid-mediated cyclization reactions of N-cinnamoyl-1-naphthylamines have shown unique cascade reactions leading to novel heptacyclic structures (King et al., 2013), indicating a versatile approach that could be relevant for synthesizing N'-benzyl-N,N-diisopropylterephthalamide.

Molecular Structure Analysis

The molecular structure of compounds closely related to N'-benzyl-N,N-diisopropylterephthalamide has been detailed through various analyses, including X-ray crystallography. For instance, N,N′‐Bis(pyridin‐4‐ylmethyl)terephthalamide dihydrate has been studied, revealing a self-interpenetrating hydrogen-bonding network that influences the stability and interactions of the compound (Zhang & You, 2005).

Chemical Reactions and Properties

Chemical reactions involving N'-benzyl-N,N-diisopropylterephthalamide analogs highlight the compound's reactivity and potential chemical properties. For example, the synthesis and crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have provided insights into their reactivity and interaction with anions, showcasing the chemical versatility of these compounds (Younes et al., 2020).

Physical Properties Analysis

The study of related compounds has yielded valuable information on physical properties such as transition temperatures, optical properties, and crystallization behavior. For example, the analysis of various 2,6-disubstituted naphthalenes has provided data on their nematogenic behavior, transition temperatures, and optical anisotropies (Seed et al., 2000), which could inform the study of N'-benzyl-N,N-diisopropylterephthalamide's physical properties.

Chemical Properties Analysis

The chemical properties of N'-benzyl-N,N-diisopropylterephthalamide and similar compounds can be inferred from studies on their synthesis, reactivity, and interactions with other molecules. For instance, the directed assembly and characterization of polymers based on semi-rigid terephthalamide derivatives highlight the influence of ligand isomerism and identity on the formation of complex structures (Chen et al., 2020), providing insight into the chemical behavior of N'-benzyl-N,N-diisopropylterephthalamide.

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicology

The study of volatile organic compounds like naphthalene and benzene has highlighted their toxicological effects on insects, revealing alterations in reproduction, development, and neurotransmission. These findings suggest the importance of understanding the environmental and biological impacts of similar aromatic compounds, which could extend to derivatives like N'-benzyl-N,N-diisopropylterephthalamide (Pájaro-Castro et al., 2017).

Material Science and Organic Electronics

In materials science, derivatives of naphthalene and related aromatic compounds have been explored for their potential in organic electronics. For instance, easily synthesized naphthalene tetracarboxylic diimide semiconductors have shown high electron mobility in air, indicating their suitability for use in organic field-effect transistors (OFETs). This research points towards the potential of N'-benzyl-N,N-diisopropylterephthalamide in the development of new materials for electronic applications (See et al., 2008).

Organic Chemistry and Catalysis

Research in organic chemistry has led to the development of novel synthetic methods and applications, particularly in the context of metal-organic frameworks (MOFs). The amino-modified Zr-terephthalate MOF, for example, has been shown to act as an effective acid-base catalyst for cross-aldol condensation, demonstrating the utility of aromatic compounds in catalysis and synthetic chemistry. This suggests potential applications for N'-benzyl-N,N-diisopropylterephthalamide in catalysis or as a building block in MOF construction (Vermoortele et al., 2011).

Propiedades

IUPAC Name |

1-N-benzyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-15(2)23(16(3)4)21(25)19-12-10-18(11-13-19)20(24)22-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTMVVSOLVNPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)

![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)

![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)